

Spectroscopic Profile of 2-Acetylpyrrole: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetylpyrrole**, a key heterocyclic compound with applications in flavor chemistry and as a building block in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Acetylpyrrole**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Solvent	Frequency (MHz)
9.3 (broad s)	Singlet (broad)	CDCl ₃	-
6.90	Multiplet	CDCl ₃	90
6.88	Multiplet	CDCl ₃	90
6.13	Multiplet	CDCl₃	90
2.37	Singlet	CDCl ₃	90

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Solvent	Frequency (MHz)
188.46	CDCl ₃	25.16
132.17	CDCl ₃	25.16
125.58	CDCl ₃	25.16
117.51	CDCl ₃	25.16
110.48	CDCl ₃	25.16
25.43	CDCl₃	25.16

Infrared (IR) Spectroscopy

Technique	Wavenumber (cm ⁻¹)	Assignment
ATR-Neat	3286	N-H stretch
ATR-Neat	1640	C=O stretch (ketone)
ATR-Neat	1545, 1418	Pyrrole ring C=C and C-N stretching
ATR-Neat	1375	CH₃ bending
ATR-Neat	748	C-H out-of-plane bending



Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
109	100	[M]+ (Molecular Ion)
94	85	[M - CH ₃] ⁺
66	30	[M - COCH₃] ⁺
39	25	Further fragmentation

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of solid 2-Acetylpyrrole was weighed and transferred to a clean, dry vial.
- The solid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- The resulting solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

- Instrument: JEOL (90 MHz for ¹H NMR) and Varian (25.16 MHz for ¹³C NMR) spectrometers were used.[1]
- Solvent: Chloroform-d (CDCl₃) was used as the solvent and for the deuterium lock.[1]
- Standard: Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).



 Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR were employed. For ¹³C NMR, proton decoupling was used to simplify the spectrum.

Data Processing:

- The raw Free Induction Decay (FID) data was Fourier transformed to obtain the frequencydomain spectrum.
- Phase correction was applied to ensure all peaks were in the absorptive mode.
- The baseline of the spectrum was corrected to be flat.
- The spectrum was calibrated by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H NMR or δ 77.16 ppm for ¹³C NMR, or by referencing to the TMS signal at δ 0.00 ppm.
- Peak picking was performed to identify the chemical shifts of the signals.
- For ¹H NMR, integration of the signals was carried out to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-IR):

- A small amount of solid 2-Acetylpyrrole was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- The anvil was lowered to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Instrument: A Bruker Tensor 27 FT-IR spectrometer equipped with an ATR accessory was utilized.[1]
- Technique: Attenuated Total Reflectance (ATR) with a neat sample was performed.[1]
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.



- Spectral Range: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
- Resolution: A spectral resolution of 4 cm⁻¹ was used.

Data Processing:

- The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum was baseline corrected.
- Peak picking was performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of 2-Acetylpyrrole was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography.
- Electron Ionization (EI) was used as the ionization method. The sample molecules in the gas phase were bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition:

- Instrument: An ESI-QTOF mass spectrometer was used.[2]
- Ionization Mode: Electron Ionization (EI).
- Mass Analyzer: A quadrupole time-of-flight (QTOF) analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector recorded the abundance of each ion.

Data Processing:

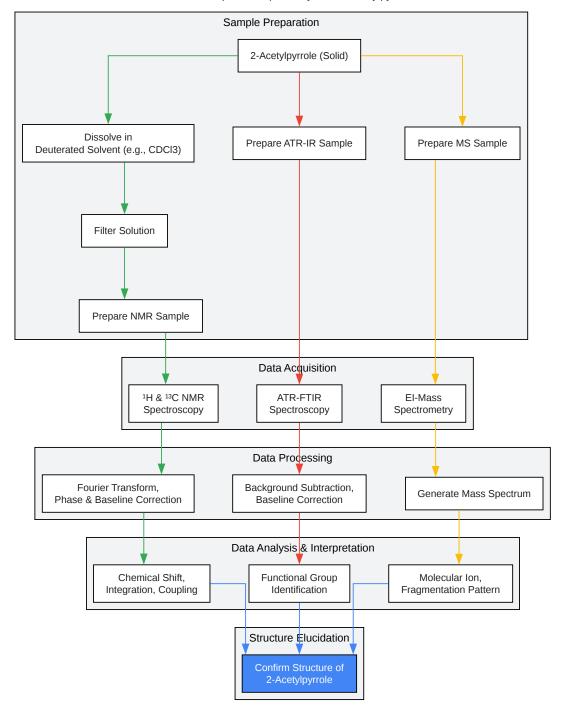


- The raw data was processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- The molecular ion peak and major fragment ion peaks were identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Acetylpyrrole**.





Workflow for Spectroscopic Analysis of 2-Acetylpyrrole

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Caption: Workflow for the spectroscopic analysis and structure elucidation of 2-Acetylpyrrole.



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References

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